molecular formula C4H6 B038975 1-Methylcyclopropene CAS No. 3100-04-7

1-Methylcyclopropene

Cat. No. B038975
CAS RN: 3100-04-7
M. Wt: 54.09 g/mol
InChI Key: SHDPRTQPPWIEJG-UHFFFAOYSA-N
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Description

Function and Application:1-Methylcyclopropene is primarily used as an inhibitor of ethylene perception in climacteric fruits, such as apples and pears. This compound binds to ethylene receptors, forming a complex that delays fruit ripening. Patented in 1996, its rapid registration and commercialization stemmed from its non-toxic nature, effectiveness at low concentrations, and ease of application as a gas. It's mainly utilized in apples, with varying effects on other fruits such as avocados, bananas, and tomatoes[]​​.
Mechanism and Impact on Fruit Ripening:1-Methylcyclopropene works by inhibiting ethylene action. It reduces the activities of enzymes like ACS and ACO, which are involved in ethylene production, thus decreasing ethylene biosynthesis and ethylene-induced respiration. This leads to reduced volatile compound production and a delay in the fruit softening process. The compound also impacts the integrity of the cell wall, maintaining its structure to some extent and postponing fruit softening. Additionally, 1-MCP increases the activities of antioxidant enzymes, protecting cells from reactive oxygen species damage, thereby delaying the ripening and aging processes in climacteric fruits[].
Meta-Analysis of Effects:A meta-analysis of 1-MCP's effects on climacteric fruit ripening under various conditions and for different species revealed significant impacts. The treatment reduced 20 out of 44 ripening indicators by at least 22% and increased 6 indicators by a minimum of 20%. These indicators fall into categories such as physiology and biochemistry, quality, enzyme activity, color, and volatiles. The effects varied depending on factors like species, 1-MCP concentration, storage temperature, and time. Optimal effects were seen with a gas concentration of 1 μl/l and a treatment duration of 12-24 hours, at 0 °C for temperate fruits and 20 °C for tropical fruits. This extensive study guides the application of 1-MCP to enhance storage efficacy, reduce quality losses, and increase the commercial value of fruits[].

Scientific Research Applications

Function and Mechanism in Climacteric Fruits:In scientific research, 1-Methylcyclopropene (1-MCP) is extensively used due to its ability to inhibit ethylene perception. This inhibition is achieved by 1-MCP binding to ethylene receptors, forming a complex that significantly delays the ripening process in fruits. Its mechanism of action involves decreasing the activities of enzymes involved in ethylene production, like ACS and ACO. This leads to reduced ethylene biosynthesis and, consequently, lowers ethylene-induced respiration. 1-MCP's impact extends to the reduction of volatile compound production and delaying the softening of fruits. The compound also preserves the integrity of the cell wall and increases the activities of antioxidant enzymes, thereby delaying the aging process of climacteric fruits[].
Meta-Analysis of Effects on Fruit Ripening:1-MCP has been the subject of various studies, particularly for its effects on climacteric fruit ripening. A comprehensive meta-analysis involving different species and environmental conditions assessed its impact on 44 ripening indicators, classified into categories like physiology, quality, enzyme activity, color, and volatiles. The study found that 1-MCP treatment reduced 20 of these indicators by at least 22% and increased 6 indicators by a minimum of 20%. The effectiveness of 1-MCP varied with factors like species, concentration, storage temperature, and duration. Optimal effects were noted with a concentration of 1 μl/l and a treatment duration of 12-24 hours, at specific temperatures suitable for either temperate or tropical fruits. This analysis is pivotal in optimizing the use of 1-MCP for enhancing the storage life and quality of climacteric fruits[].
Commercialization and Research Tool Usage:Since its patenting in 1996, 1-MCP has seen rapid commercialization, largely due to its non-toxic mode of action and effectiveness at low concentrations. It's predominantly used in apples, but its application varies with other fruits like avocado, banana, and tomato, where ripening delay is more challenging to achieve. Beyond its commercial use, 1-MCP serves as an important research tool in studying the effects of ethylene on both climacteric and nonclimacteric fruits, vegetables, and flowers. This wide-ranging application in research provides valuable insights into the physiological and biochemical processes related to fruit ripening and quality maintenance during storage and shelf life periods[].

Mechanism of Action

1-MCP operates by interacting with the ethylene receptors in plants. Ethylene is a naturally occurring gas that acts as a hormone in plants, involved in regulating a variety of processes such as fruit ripening, flower opening, and leaf shedding. Typically present in trace amounts in the gas atmosphere surrounding plants, ethylene's concentration can range from a few tenths to several thousand parts per million (ppm).
1-MCP effectively competes with ethylene by tightly binding to its receptors in plants. This binding is so strong that it blocks the effects of ethylene, acting as a competitive inhibitor. By doing so, 1-MCP inhibits ethylene perception, forming an ethylene-receptor complex that prevents the usual ethylene-triggered responses in plants, such as ripening or senescence. This mechanism is irreversible, meaning once 1-MCP binds to the ethylene receptors, it permanently inhibits the ethylene-related processes that it governs[][][][][].​

Biochemical and Physiological Effects

1-Methylcyclopropene (1-MCP) is a compound widely used in the agricultural industry due to its ability to delay the ripening and aging of climacteric fruits. It achieves this primarily by inhibiting ethylene perception in plants, leading to various biochemical and physiological effects.

Biochemical Effects of 1-MCP

Inhibition of Ethylene Perception: 1-MCP binds to ethylene receptors, forming a complex that delays fruit ripening. This action is non-toxic, effective at low concentrations, and easy to apply as a gas[].
Influence on Ethylene-Related Processes: 1-MCP decreases ethylene production, respiration rates, and inhibits the activities of enzymes involved in ethylene biosynthesis (like ACS and ACO). This results in reduced ethylene-induced respiration and slows down the softening process of fruits[].
Impact on Enzymatic Activities: The treatment inhibits enzymes related to cell wall degradation, fruit browning, and ethylene biosynthesis (e.g., polygalacturonase, polyphenol oxidase). It also promotes the activities of antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD), enhancing the fruit's defense against oxidative stress[].

Physiological Effects of 1-MCP

Delayed Ripening and Extended Shelf Life: By inhibiting ethylene perception and related processes, 1-MCP significantly delays the ripening and aging process of climacteric fruits, which is beneficial for extending their shelf life[].
Maintenance of Fruit Quality: 1-MCP helps in retaining fruit firmness, reducing weight loss, and preserving soluble solid/acid ratios. It also improves the retention of ascorbic acid, chlorophyll, and phenolics, contributing to the overall quality maintenance of fruits during storage[].

Factors Influencing 1-MCP's Efficacy

Fruit Species and Varieties:  The effectiveness of 1-MCP varies with different species and varieties of fruits. For example, it's particularly effective in apples and European pears but has limited effects on fruits like peach, jujube, and mango[].
Concentration and Exposure Time: The concentration of 1-MCP and the duration of exposure are critical in determining its effectiveness. Inappropriate levels can result in no significant difference compared to untreated fruits[].
Storage Conditions: Optimal storage temperatures and relative humidity levels are crucial for maximizing the benefits of 1-MCP treatment. For instance, temperate fruits are best stored near freezing temperatures, while tropical fruits require slightly warmer conditions[].
1-MCP's role as an ethylene inhibitor makes it a valuable tool in the agricultural industry, particularly in extending the shelf life and maintaining the quality of climacteric fruits during storage. Its effects, however, are influenced by various factors, including the type of fruit, treatment concentration, and storage conditions.

Advantages and Limitations for Lab Experiments

Advantages

Improving Storage and Quality of Horticultural Products: Laboratory experiments with 1-MCP have shown its efficacy in enhancing the storage potential and maintaining the quality of a variety of fruits and vegetables, such as apples, apricots, avocados, bananas, and tomatoes. These experiments have been pivotal in developing new technologies for extending the shelf life of horticultural products[].
Understanding Ethylene's Role in Ripening: 1-MCP has been a valuable tool in postharvest scientific research, helping scientists better understand the involvement of ethylene in the ripening and senescence processes of horticultural products[].

Limitations

Limited Commercial Information: Despite extensive literature on the effects of 1-MCP from laboratory-based trials, there is relatively little information about its impacts at a commercial level. The exception is apples, for which 1-MCP technology is widely used commercially[].
Ongoing Registration and Research: As a new product in the realm of edible horticultural crops, 1-MCP's commercial usage is still under research in many countries. This ongoing process is crucial to identify the strengths and weaknesses of 1-MCP-based technologies[].
Proprietary Research: A significant portion of commercially relevant research on 1-MCP is proprietary, limiting the availability of public data. This research is often conducted under confidentiality agreements, focusing on increasing the potential for shipping distances or market share of various fruits[].
Specific Commercial Application: In some regions, such as the United States, the commercial application of 1-MCP, particularly for apples, is controlled by specific companies, which influences how the product is used and applied in commercial settings[].
Varied Registration Profiles: The registration of 1-MCP for different horticultural products varies by country, reflecting specific interests and perceived benefits. However, the lack of public information supporting the registration of each product makes it challenging to assess the full potential of 1-MCP based on published literature alone[].
In summary, while laboratory experiments with 1-MCP have provided significant insights into its benefits for prolonging the shelf life and maintaining the quality of various horticultural products, the transition from laboratory to commercial application presents several challenges. These include ongoing research to understand its full potential, proprietary nature of much of the research, and specific commercial applications that might limit its broader utilization.

Future Directions

The research and development of 1-Methylcyclopropene (1-MCP) have mainly centered on its application in apples, but there's growing interest in its potential for a broader range of fruit species. Future research directions in this field involve several key areas:
Expanding to Various Crops: Research is increasingly focusing on a wide variety of fruit species beyond apples. This expansion requires a nuanced understanding of how different crops respond to 1-MCP, considering the specific needs and characteristics of each type of fruit[].
Preharvest Factors and Harvest Conditions: Future research will delve into how preharvest factors, such as sunlight exposure and growth conditions, influence the efficacy of 1-MCP. Understanding these factors is crucial for optimizing the application of 1-MCP in different environmental conditions and for different fruit varieties[].
Disease Control Integration: Investigating 1-MCP's role in disease control programs is another important research avenue. Determining its influence on disease resistance and how it can be integrated into existing disease control strategies will be crucial for maximizing its benefits in horticulture[].
Orchard Management Tools: There is potential for using 1-MCP in sprayable formulations as a tool for orchard management. These applications could address preharvest issues like fruit abscission and enhance post-harvest fruit quality[].

Properties

IUPAC Name

1-methylcyclopropene
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InChI

InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPRTQPPWIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2035643
Record name 1-Methylcyclopropene
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Molecular Weight

54.09 g/mol
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Physical Description

Gas; [HSDB]
Record name 1-Methylcyclopropene
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Mechanism of Action

1-MCP has a mode of action in plants which is a non-persistent and non-toxic mode of action. 1-MCP prevents the natural chemical, ethylene, from binding to ethylene receptors in plants. This mode of action is not relevant in animals, since ethylene receptors are not present in animal tissues., It was first noted that 2, 5-norbornadiene seemed to counteract ethylene. Studies showed it was a competitive inhibitor of ethylene responses, and knowledge that ethylene antagonists like ethylene agonists bound to silver in the same order as they were active as inhibitors was obtained. Ring strain appeared to be a primary factor that led to trans-cyclooctene then to diazocyclopentadiene. This same concept allowed for the use of chemical concepts that lead to cyclopropenes. More recent work indicates additional factors can come into play in the development of ethylene antagonists at the receptor level and these are now being utilized to find additional and improved antagonists. 1-MCP is likely to remain a primary means of controlling ethylene responses for the immediate future., Volatile esters are major aroma components of apple, and an alcohol acyltransferase (AAT) catalyzes the final step in ester biosynthesis. The gene MdAAT2, which encodes a predicted 51.2 kDa protein containing features of other acyl transferases, was isolated from Malus domestica Borkh. (cv. Golden Delicious). In contrast to other apple varieties, the MdAAT2 gene of Golden Delicious is exclusively expressed in the fruit. The MdAAT2 protein is about 47.9 kDa and mainly localized in the fruit peel, as indicated by immunoblot and immunolocalization analysis. Northern blot and immunoblot analysis showed that the transcription and translation of MdAAT2 have a positive correlation with apple AAT enzyme activity and ester production, except in the later ripening stage, suggesting that MdAAT2 is involved in the regulation of ester biosysthesis and that a post-translation modification may be involved in regulation of AAT enzyme activity. Tissue disk assays of fruit peel revealed that using extraneous alcohols can recover the corresponding ester formation. Transcription and translation of MdAAT2 were both depressed by 1-methylcyclopropene (1-MCP) treatment and subsequent ester production was also prevented. These results suggest that: (1) ester production is mainly regulated by MdAAT2; (2) ethylene is also involved in this regulatory progress and (3) ester compounds rely principally on the availability of substrates., By screening for ethylene response mutants in Arabidopsis, a novel mutant, eer2, was isolated which displays enhanced ethylene responses. On a low nutrient medium (LNM) light-grown eer2 seedlings showed a significant hypocotyl elongation in response to low levels of 1-amino-cyclopropane-1-carboxylate (ACC), the precursor of ethylene, compared with the wild type, indicating that eer2 is hypersensitive to ethylene. Treatment with 1-MCP (1-methylcyclopropene), a competitive inhibitor of ethylene signalling, suppressed this hypersensitive response, demonstrating that it is a bona fide ethylene effect. By contrast, roots of eer2 were less sensitive than the wild type to low concentrations of ACC. The ethylene levels in eer2 did not differ from the wild type, indicating that ethylene overproduction is not the primary cause of the eer2 phenotype. In addition to its enhanced ethylene response of hypocotyls, eer2 is also affected in the pattern of senescence and its phenotype depends on the nutritional status of the growth medium. Furthermore, linkage analysis of eer2 suggests that this mutant defines a new locus in ethylene signalling., Auxin, which has been implicated in multiple biochemical and physiological processes, elicits three classes of genes (Aux/IAAs, SAURs and GH3s) that have been characterized by their early or primary responses to the hormone. A new GH3-like gene was identified from a suppressive subtraction hybridization (SSH) library of pungent pepper (Capsicum chinense L.) cDNAs. This gene, CcGH3, possessed several auxin- and ethylene-inducible elements in the putative promoter region. Upon further investigation, CcGH3 was shown to be auxin-inducible in shoots, flower buds, sepals, petals and most notably ripening and mature pericarp and placenta. Paradoxically, this gene was expressed in fruit when auxin levels were decreasing, consistent with ethylene-inducibility. Further experiments demonstrated that CcGH3 was induced by endogenous ethylene, and that transcript accumulation was inhibited by 1-methylcyclopropene, an inhibitor of ethylene perception. When over-expressed in tomato, CcGH3 hastened ripening of ethylene-treated fruit. These results implicate CcGH3 as a factor in auxin and ethylene regulation of fruit ripening and suggest that it may be a point of intersection in the signaling by these two hormones.
Record name 1-METHYLCYCLOPROPENE
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Product Name

1-Methylcyclopropene

Color/Form

Gas

CAS RN

3100-04-7
Record name 1-Methylcyclopropene
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Record name 1-Methylcyclopropene
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Record name 1-Methylcyclopropene
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Record name Cyclopropene, 1-methyl
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Record name 1-METHYLCYCLOPROPENE
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Record name 1-METHYLCYCLOPROPENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclopropene
Reactant of Route 2
1-Methylcyclopropene
Reactant of Route 3
1-Methylcyclopropene
Reactant of Route 4
1-Methylcyclopropene
Reactant of Route 5
1-Methylcyclopropene
Reactant of Route 6
1-Methylcyclopropene

Citations

For This Compound
23,100
Citations
SM Blankenship, JM Dole - Postharvest biology and technology, 2003 - Elsevier
Since the discovery of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action, over 100 studies have examined details of its action, application and effects on ethylene …
Number of citations: 988 www.sciencedirect.com
CB Watkins - Biotechnology advances, 2006 - Elsevier
The recent availability of the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has resulted in an explosion of research on its effects on fruits and vegetables, both as a …
Number of citations: 239 www.sciencedirect.com
X Fan, SM Blankenship, JP Mattheis - Journal of the American …, 1999 - journals.ashs.org
An ethylene action inhibitor, MCP, was applied to preclimacteric and climacteric apple [ Malus sylvestris L. (Mill.) var. domestica Borkh. Mansf.] fruit. Experiments were conducted in …
Number of citations: 635 journals.ashs.org
F Fisher, DE Applequist - The Journal of Organic Chemistry, 1965 - ACS Publications
… 1-Methylcyclopropene, handled in a high-vacuum line, proved stable for at least 4 days in the gas … synthesis of the hitherto unknown 1-methylcyclopropene (II) was found. When I was …
Number of citations: 110 pubs.acs.org
JR DeEll, DP Murr, MD Porteous… - Postharvest biology and …, 2002 - Elsevier
The objectives of this study were to determine the efficacy of 1-MCP treatments at various temperatures and durations, and to evaluate the effects of 1-MCP on ‘Cortland’ and ‘Empire’ …
Number of citations: 246 www.sciencedirect.com
CB Watkins - HortScience, 2008 - journals.ashs.org
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), is the basis of a new technology that is increasingly being used to improve storage potential and maintain quality of …
Number of citations: 363 journals.ashs.org
YS Lee, R Beaudry, JN Kim, BR Harte - Journal of food science, 2006 - Wiley Online Library
The partitioning of 1‐methylcyclopropene (1‐MCP) between the gas/polymer matrix was determined for 2 adsorbing agents and 4 sachet materials to estimate the adsorption potential …
Number of citations: 61 ift.onlinelibrary.wiley.com
EC Sisler, M Serek, E Dupille - Plant Growth Regulation, 1996 - Springer
… More recently 1 -methylcyclopropene has been shown to act at a very low concentration, and … 1 -Methylcyclopropene (1 -MCP) is an extremely effective compound in protecting plants …
Number of citations: 333 link.springer.com
VVV Ku, RBH Wills - Postharvest Biology and Technology, 1999 - Elsevier
Broccoli (Brassica oleracea, cv. Green Belt) florets were treated with 1-methylcyclopropene (MCP) at concentrations of 0.02–50 μl l −1 for 1–6 h at 20C followed by storage at 20 or 5C in …
Number of citations: 288 www.sciencedirect.com
Y Jiang, DC Joyce, LA Terry - Postharvest Biology and Technology, 2001 - Elsevier
Strawberry cv. Everest fruit were treated with 1-methylcyclopropene (1-MCP) at various concentrations from 0 to 1000 nl/l for 2 h at 20C. They were then kept individually in closed but …
Number of citations: 356 www.sciencedirect.com

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